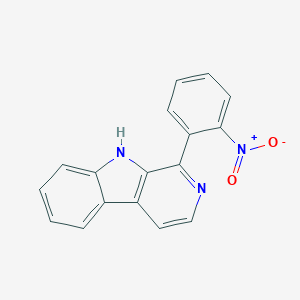
2,6-Diamino-5-(1,3-benzodioxol-5-ylmethyl)-4-pyrimidinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5-(1,3-benzodioxol-5-ylmethyl)-4-pyrimidinylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "BDBDM" and is synthesized using a specific method.
Scientific Research Applications
BDBDM has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, BDBDM has shown promising results in the treatment of cancer, viral infections, and neurological disorders. In agriculture, BDBDM has been studied for its potential use as a pesticide and herbicide. In materials science, BDBDM has been studied for its potential use in the development of electronic devices.
Mechanism of Action
The mechanism of action of BDBDM is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer treatment, BDBDM has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that play a role in the development of cancer. In viral infections, BDBDM has been shown to inhibit the activity of specific viral proteins, which are essential for viral replication.
Biochemical and Physiological Effects
BDBDM has been shown to have various biochemical and physiological effects. In cancer treatment, BDBDM has been shown to induce apoptosis, which is programmed cell death. In viral infections, BDBDM has been shown to reduce viral load and inhibit viral replication. In neurological disorders, BDBDM has been shown to improve cognitive function and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using BDBDM in lab experiments is its high potency and specificity. BDBDM has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one limitation of using BDBDM in lab experiments is its high cost and limited availability.
Future Directions
There are several future directions for research on BDBDM. One direction is to further investigate its potential applications in cancer treatment, viral infections, and neurological disorders. Another direction is to explore its potential use as a pesticide and herbicide. Additionally, future research could focus on the development of new synthesis methods for BDBDM to increase its availability and reduce its cost.
Conclusion
In conclusion, 2,6-Diamino-5-(1,3-benzodioxol-5-ylmethyl)-4-pyrimidinylamine is a chemical compound that has significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of BDBDM in various fields.
Synthesis Methods
The synthesis of BDBDM involves the reaction of 2,6-diaminopyrimidine with 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and requires specific conditions such as a specific temperature, time, and pH. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
properties
Molecular Formula |
C12H13N5O2 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H13N5O2/c13-10-7(11(14)17-12(15)16-10)3-6-1-2-8-9(4-6)19-5-18-8/h1-2,4H,3,5H2,(H6,13,14,15,16,17) |
InChI Key |
UEJOPQMJPMXQGI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)N)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)

![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)



